Dibutyltin diacetate

Beschreibung

Historical Context of Dibutyltin Diacetate Research

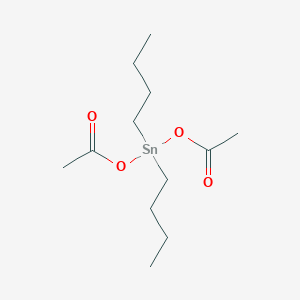

This compound, with the chemical formula C12H24O4Sn, has been a subject of focused research due to its specific catalytic properties. bnt-chemicals.comnist.gov It is recognized as a highly effective catalyst, often used when a rapid curing speed is required, for instance, in the production of silicone sealants and polyurethane adhesives. bnt-chemicals.comsanfanchem.com

Early research into organotin compounds laid the groundwork for understanding the structure and reactivity of molecules like DBTDA. Studies in the 1960s revealed that the tin atom in organotin compounds could have coordination numbers greater than four. lupinepublishers.com This is particularly relevant to DBTDA, where the tin atom is coordinated to two butyl groups and two acetate groups. Spectroscopic and theoretical studies have been crucial in elucidating the structure of DBTDA. acs.orgnih.govresearchgate.net Research combining vibrational spectroscopy and density functional theory (DFT) has shown that in its lowest energy state, DBTDA adopts an asymmetrically chelated structure. acs.orgnih.govresearchgate.net

Investigations into the catalytic mechanism of DBTDA have been ongoing. For example, the kinetics of the DBTDA-catalyzed reaction between phenyl isocyanate and methanol were studied to understand urethane formation. researchgate.net This research indicated that protons act as strong inhibitors for the catalyzed reaction, providing insights into the reaction mechanism. researchgate.net

In the realm of materials science, DBTDA has been investigated for its role in synthesizing various polymers and organic compounds. It has been used as a catalyst in the synthesis of Wittenberger tetrazole derivatives and carbamate derivatives. Its application extends to the production of polyurethane coatings and elastomers. sanfanchem.comreaxis.com

More recent research has explored the biological effects of dibutyltin compounds. Studies have investigated the impact of this compound on cellular processes, such as its role as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netfrontiersin.org A bioassay conducted by the National Cancer Institute in the late 20th century aimed to screen organometallic compounds, including this compound, for potential carcinogenicity. nih.govnih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H24O4Sn |

| Molecular Weight | 351.03 g/mol |

| CAS Number | 1067-33-0 |

| Appearance | Clear, colorless to yellowish liquid |

| Odor | Slight acetic acid |

| Boiling Point | 142-145 °C at 10 mmHg |

| Melting Point | 7-10 °C |

| Density | 1.32 g/mL at 25 °C |

| Refractive Index | n20/D 1.471 |

Data sourced from various chemical suppliers and databases. bnt-chemicals.comnih.gov

Table 2: Research Applications of this compound

| Application Area | Specific Use | Key Research Findings |

|---|---|---|

| Catalysis | Polyurethane formation | Effective catalyst for the urethane reaction, functioning as a polymerization/gelation catalyst. reaxis.com |

| Silicone sealants | Provides a fast curing speed, particularly for RTV silicone rubber. bnt-chemicals.com | |

| Organic Synthesis | Used to synthesize tetrazole, carbamate, and urea derivatives. | |

| Polymer Science | PVC Stabilization | Acts as a stabilizer to prevent degradation of chlorinated organic compounds. nih.gov |

| Biological Research | Endocrine Disruption | Investigated as a partial agonist of PPARγ, inducing adipogenesis in cell models. researchgate.netfrontiersin.org |

This table summarizes key research findings from various scientific studies.

Eigenschaften

IUPAC Name |

[acetyloxy(dibutyl)stannyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLKTTCRRLHVGL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Sn | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020419 | |

| Record name | Dibutyltin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutyltin diacetate is a clear yellow liquid. (NTP, 1992), Liquid, Clear yellow liquid; [Hawley] Colorless or yellow liquid; mp = 10 deg C; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266 °F at 2 mmHg (NTP, 1992), 130 °C @ 2 mm Hg | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

290 °F (NTP, 1992), 143 °C (290 °F) (OPEN CUP) | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 59 °F; forms white precipitate (NTP, 1992), Sol in water and most org solvents | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.31 at 25 °C | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

12.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.1 (Air = 1) | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3 [mmHg], 1.3 mm Hg at 20 °C | |

| Record name | Dibutyltin diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Clear, yellow liquid | |

CAS No. |

1067-33-0, 17523-06-7 | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyltin diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyltin diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(acetato)dibutyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017523067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(acetato)dibutyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC9AZH1UZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than 53.6 °F (NTP, 1992), 10 °C | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYLTIN DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4115 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies

Synthetic Routes for Dibutyltin Diacetate

The industrial production of this compound typically relies on two main straightforward and efficient synthetic routes.

A common and direct method for synthesizing this compound is the reaction between dibutyltin oxide and acetic acid. This process is valued for its directness and the high purity of the resulting product. The reaction involves heating dibutyltin oxide with an excess of glacial acetic acid. google.com The water formed during the reaction is typically removed azeotropically or under vacuum to drive the reaction to completion.

A specific patented technique outlines a detailed procedure for this synthesis. google.com The process involves adding dibutyltin oxide to an excess of glacial acetic acid while stirring. google.com The mixture is then heated to a temperature between 60-80°C for 1-2 hours until the dibutyltin oxide has completely dissolved. google.com Subsequently, the system is subjected to vacuum conditions and heated to temperatures ranging from 105°C to 110°C for 2-3.5 hours to distill off any low-boiling-point substances, yielding the final this compound product. google.com This method is noted for achieving complete reaction and good product quality. google.com The reaction can also be performed with acetic anhydride instead of acetic acid. smolecule.com

Table 1: Exemplar Reaction Parameters for Synthesis from Dibutyltin Oxide

| Parameter | Value |

|---|---|

| Reactant 1 | Dibutyltin oxide |

| Reactant 2 | Glacial acetic acid (in excess) |

| Initial Reaction Temperature | 60-80°C |

| Initial Reaction Time | 1-2 hours |

| Final Temperature (Vacuum) | 105-110°C |

| Final Reaction Time (Vacuum) | 2-3.5 hours |

Data derived from a patented preparation technique. google.com

Another established route to this compound involves a salt metathesis reaction between dibutyltin dichloride and an alkali metal acetate, such as sodium acetate or potassium acetate. lupinepublishers.comgoogle.com This method is advantageous as it starts from dibutyltin dichloride, a common industrial intermediate. lupinepublishers.com

In this process, dibutyltin dichloride is reacted with potassium acetate in an anhydrous organic solvent where the reactants are soluble but the resulting potassium chloride is not. google.com Absolute alcohol is a typical solvent for this reaction. google.com The mixture is heated, and the precipitated potassium chloride is subsequently removed by filtration. google.com The final this compound product is then recovered from the filtrate by distilling off the solvent. google.com A similar process can be performed using sodium acetate. lupinepublishers.comlupinepublishers.com

Table 2: Synthesis Overview from Dibutyltin Dichloride

| Reactant 1 | Reactant 2 | Solvent | Key Process Steps |

|---|---|---|---|

| Dibutyltin dichloride | Potassium acetate | Absolute alcohol | 1. Dissolve reactants in solvent. 2. Heat the solution. 3. Filter to remove precipitated KCl. 4. Distill filtrate to recover product. |

Based on findings from U.S. Patent 2,560,034. google.com

Reaction of Dibutyltin Oxide with Benzoic Acid Derivatives

Advanced Synthetic Techniques and Modifications

While the conventional methods are prevalent, other techniques for synthesizing dibutyltin compounds exist. One such method involves an alkyl group redistribution reaction. In a specific example, a mixture containing n-butyl triacetoxy tin was heated in a metal pressure vessel to 250°C for 30 minutes under a nitrogen atmosphere. chemicalbook.com This high-temperature, high-pressure process resulted in a product mixture containing 96.3 wt% this compound, demonstrating a redistribution of alkyl and acetate groups at the tin center. chemicalbook.com

Modifications to standard procedures are also employed to optimize catalyst preparation. For instance, in the synthesis of the related compound dibutyltin dilaurate from dibutyltin oxide and lauric acid, acetic anhydride is added after the initial reaction. google.com This step is designed to react with any remaining hydroxyl groups, ensuring a more complete conversion and higher purity of the final product, which is a common strategy in organotin catalyst manufacturing. google.com

Derivatization for Novel Dibutyltin Complexes

The reactivity of dibutyltin precursors allows for the synthesis of a wide range of derivatives, including complexes with biologically relevant molecules like amino acids.

Dibutyltin(IV) complexes with α-amino acids have been synthesized and characterized, showing the versatility of dibutyltin chemistry. These complexes are typically prepared by reacting a dibutyltin precursor, such as dibutyltin(IV) oxide or dibutyltin(IV) dichloride, with the desired α-amino acid. tandfonline.comoup.com

One synthetic approach involves reacting dibutyltin(IV) dichloride with α-amino acids like L-alanine, L-phenylalanine, or L-isoleucine in a 1:1 molar ratio in a solvent such as acetonitrile. tandfonline.com The resulting solid derivatives are then purified by recrystallization. tandfonline.com

Alternatively, dibutyltin(IV) oxide can be reacted with amino acids like DL-methionine and L-asparagine in a 1:2 molar ratio. oup.com This reaction is carried out by refluxing the components in a benzene-methanol solvent mixture for several hours, with the water produced being removed azeotropically. oup.com The resulting complexes, such as [Bu₂Sn(L)₂], often feature a distorted octahedral geometry where the amino acid acts as a bidentate ligand, coordinating to the tin atom. nih.govscirp.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula / Precursor |

|---|---|

| This compound | C₁₂H₂₄O₄Sn |

| Dibutyltin oxide | (C₄H₉)₂SnO |

| Acetic acid | CH₃COOH |

| Acetic anhydride | (CH₃CO)₂O |

| Dibutyltin dichloride | (C₄H₉)₂SnCl₂ |

| Sodium acetate | CH₃COONa |

| Potassium acetate | CH₃COOK |

| Potassium chloride | KCl |

| n-Butyl triacetoxy tin | C₄H₉Sn(OOCCH₃)₃ |

| Dibutyltin dilaurate | C₃₂H₆₄O₄Sn |

| Lauric acid | C₁₂H₂₄O₂ |

| L-alanine | C₃H₇NO₂ |

| L-phenylalanine | C₉H₁₁NO₂ |

| L-isoleucine | C₆H₁₃NO₂ |

| DL-methionine | C₅H₁₁NO₂S |

| L-asparagine | C₄H₈N₂O₃ |

| Benzene | C₆H₆ |

| Methanol | CH₃OH |

Catalytic Mechanisms and Applications in Polymer Science

Mechanism of Catalysis in Polyurethane Systems

The formation of polyurethanes involves the polyaddition reaction between diisocyanates and diols. acs.org While this reaction can proceed without a catalyst, the process is often slow. acs.org Dibutyltin diacetate is a widely used catalyst that significantly enhances the reaction rate, functioning primarily as a polymerization and gelation catalyst. reaxis.com It preferentially catalyzes the reaction between isocyanates and polyols over the reaction with water. reaxis.com The catalytic mechanism of organotin compounds like DBTDA is complex and has been the subject of extensive research. Two primary mechanisms have been proposed: one involving the direct insertion of the isocyanate into a tin-oxygen bond, and another where the organotin compound functions as a Lewis acid. lupinepublishers.comlupinepublishers.com

N-Coordination of Isocyanates with Tin Alkoxides

A more widely accepted mechanism, often referred to as the insertion mechanism, involves the initial formation of a tin alkoxide. lupinepublishers.comlupinepublishers.com In this pathway, the this compound first undergoes alcoholysis with the polyol, where an acetate group is replaced by an alkoxide group from the polyol. acs.orglupinepublishers.comlupinepublishers.comresearchgate.net

The subsequent and crucial step is the N-coordination of the isocyanate with the newly formed tin alkoxide. acs.orglupinepublishers.comlupinepublishers.comresearchgate.net This coordination brings the isocyanate and the alkoxide into close proximity, facilitating the next step of the reaction.

Alcoholysis and Urethane Formation

Following the N-coordination, the alkoxide anion is transferred from the tin atom to the coordinated isocyanate. acs.orglupinepublishers.comlupinepublishers.com This transfer results in the formation of an N-stannylurethane intermediate. acs.orglupinepublishers.comlupinepublishers.com This intermediate is then subjected to alcoholysis by another molecule of the polyol. acs.orglupinepublishers.comlupinepublishers.com This final step regenerates the tin alkoxide catalyst and produces the desired urethane linkage, allowing the catalytic cycle to continue. acs.orglupinepublishers.comlupinepublishers.com This mechanism, originally proposed by Bloodworth and Davies, is supported by recent kinetic data. acs.orglupinepublishers.comlupinepublishers.com

Role in Silicone Resin Curing and Crosslinking

This compound is also a key catalyst in the curing of silicone resins, particularly in room temperature vulcanizing (RTV) systems. reaxis.comlupinepublishers.com These systems rely on condensation reactions to form a crosslinked network, transforming the liquid silicone into a durable elastomer. lupinepublishers.comsinosil.com

Acceleration of Si–OH Group Reactions

The curing process in many silicone systems involves the hydrolysis of precursor molecules to form silanol (Si-OH) groups. nist.gov These silanol groups then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the cured silicone network. nist.gov this compound effectively catalyzes this condensation reaction between silanol groups. reaxis.comchemicalbull.com The catalyst promotes the crosslinking of the silicone polymer chains, leading to the formation of a three-dimensional network. smolecule.comsinosil.com This acceleration of the Si-OH group reactions is crucial for achieving a practical cure rate at room temperature. sinosil.comgoogle.com The rate of this crosslinking is dependent on both the concentration and the chemical nature of the catalyst. sinosil.com

Room Temperature Vulcanization (RTV)

This compound (DBTA) is a highly effective organotin catalyst used to accelerate the curing of Room Temperature Vulcanizing (RTV) silicone rubbers. bnt-chemicals.comvestachem.comatamanchemicals.com These materials cure at ambient temperatures, transitioning from a liquid or semi-solid state to a durable, elastic rubber. atamanchemicals.comresearchgate.net DBTA's primary role is in condensation curing systems, a common mechanism for both one-component and two-component RTV silicones. uni-wuppertal.despecialchem.comresearchgate.net

The catalytic mechanism in condensation-cure RTV silicones involves promoting the reaction between a silanol-terminated polysiloxane (the base polymer) and a silane crosslinker, such as an alkoxysilane (e.g., tetraethoxysilane) or an acetoxysilane. uni-wuppertal.deresearchgate.netreaxis.com The process is initiated by the hydrolysis of the crosslinker by atmospheric moisture, which generates reactive silanol groups. DBTA then catalyzes the condensation reaction between the silanol groups on the polymer and the hydrolyzed crosslinker. researchgate.net This step forms a stable siloxane (Si-O-Si) cross-linked network, releasing a byproduct like alcohol (from alkoxysilanes) or acetic acid (from acetoxysilanes). uni-wuppertal.denewtopchem.com The high activity of DBTA makes it a particularly fast catalyst, which is advantageous for applications requiring rapid curing speeds, such as in cold-curing silicone casting resins and sealants for the automotive sector. bnt-chemicals.com

Applications in Esterification and Transesterification Processes

This compound is widely utilized as a catalyst for both esterification and transesterification reactions. bnt-chemicals.comlgstablechem.comatamanchemicals.com Its high efficacy facilitates the synthesis of a variety of esters. bnt-chemicals.com In the field of oleochemistry, DBTA is employed in transesterification reactions for the production of synthetic lubricants and antioxidants. bnt-chemicals.com It is also effective in synthesizing fatty acid esters, surfactant esters, and acrylic acid esters, achieving high conversion rates. bnt-chemicals.comlgstablechem.com These catalytic properties are essential in producing materials for various sectors, including cosmetics and industrial coatings. bnt-chemicals.com

Comparative Catalytic Efficacy with Other Organotin Compounds

The catalytic performance of this compound is often benchmarked against other organotin compounds, particularly in the synthesis of polyurethanes and silicones. acs.orgpoliuretanos.com.br Organotin catalysts, acting as Lewis acids, are generally understood to function by forming an intermediate complex with the reactants, thereby lowering the activation energy of the reaction. poliuretanos.com.brresearchgate.net

This compound vs. Dibutyltin Dilaurate

This compound (DBTA) and dibutyltin dilaurate (DBTDL) are two of the most common organotin catalysts used in polymer applications, especially for polyurethanes and RTV silicones. acs.orggoogle.comborchers.com The primary distinction between them lies in their catalytic activity. DBTA is generally characterized as a more reactive and faster catalyst than DBTDL. bnt-chemicals.comnewtopchem.com This higher activity is attributed to its smaller acetate ligands and high tin content (around 33%), which makes it highly reactive across a broad range of formulations. reaxis.comnewtopchem.com

This difference in reactivity makes DBTA the preferred catalyst for applications where a "snap cure" or very fast curing speed is required, which cannot be achieved with the standard DBTDL. bnt-chemicals.comreaxis.com However, DBTA's high reactivity is associated with a characteristic odor of acetic acid. bnt-chemicals.comnewtopchem.com To mitigate this, DBTA is sometimes used in combination with DBTDL in ratios ranging from 1:9 to 2:8, balancing fast reaction times with reduced odor. bnt-chemicals.comnewtopchem.com In studies on polyurethane synthesis, both catalysts have been shown to be effective, though their relative efficacy can depend on the specific polyol used (polyether vs. polyester). researchgate.net

Table 1: Comparison of this compound (DBTA) and Dibutyltin Dilaurate (DBTDL)

| Feature | This compound (DBTA) | Dibutyltin Dilaurate (DBTDL) |

| Catalytic Activity | Very high, faster catalytic rate. bnt-chemicals.comnewtopchem.com | Standard, slower catalytic rate. bnt-chemicals.com |

| Primary Use Case | Applications requiring very fast curing ("snap cure"). bnt-chemicals.comreaxis.com | General purpose catalyst for polyurethanes and silicones. xysiliconeink.comusc.edulingshichem.com |

| Associated Odor | Characteristic smell of acetic acid. bnt-chemicals.comnewtopchem.com | Less pronounced odor. |

| Combined Use | Often mixed with DBTDL to balance speed and odor. bnt-chemicals.comnewtopchem.com | Can be used with DBTA to moderate reactivity. bnt-chemicals.com |

| Applications | RTV silicone sealants, polyurethane elastomers, coatings. atamanchemicals.comreaxis.comnewtopchem.com | Polyurethane foams, coatings, elastomers, adhesives, RTV silicones. borchers.comxysiliconeink.comlingshichem.com |

This compound vs. Dibutyltin Dimethoxide

Comparing this compound with dibutyltin dimethoxide reveals differences in their application focus within polymer synthesis. Dibutyltin dimethoxide has been noted for its use as an initiator in the ring-opening polymerization of cyclic esters like ε-caprolactone and cyclic carbonates like ethylene carbonate. researchgate.netuliege.beresearchgate.net In one process, dibutyltin dimethoxide initiates the polymerization, and afterward, the resulting polymer-bound tin alkoxide is reacted with acetic acid. This reaction releases this compound, which can then be extracted. uliege.be

While both compounds are effective catalysts, their mechanisms and optimal applications can differ. This compound is often used as a direct transesterification catalyst at high temperatures for monomers like ethylene carbonate. researchgate.net In contrast, dibutyltin dimethoxide can act as a polymerization initiator at the chain end. uliege.be The choice between them depends on the desired polymerization mechanism (direct catalysis vs. initiation) and the specific monomer being used.

Polymerization of Cyclic Carbonates

This compound has been identified as a catalyst for the ring-opening polymerization (ROP) of cyclic carbonates, although this application often requires high temperatures. researchgate.net For instance, in the polymerization of ethylene carbonate, DBTA is used as a transesterification catalyst at temperatures between 150-170°C. researchgate.net The ROP of five-membered cyclic carbonates like ethylene carbonate is often accompanied by a decarboxylation side reaction, leading to the formation of poly(ether-carbonate) structures. researchgate.net The choice of catalyst strongly influences the final polymer composition. researchgate.net

Research has also noted that in some areas, such as the synthesis of polyurethanes from isocyanate-free routes involving cyclic carbonates, organocatalysts are emerging as competitive alternatives to traditional metal-based catalysts like this compound. acs.orgresearchgate.net In the polymerization of propylene carbonate, the use of this compound has been associated with the formation of an insoluble byproduct. researchgate.net

Biological Activities and Endocrine Disruption Mechanisms

Interactions with Nuclear Receptors

DBTA's endocrine-disrupting properties are linked to its ability to bind to and activate specific nuclear receptors, thereby mimicking or interfering with the actions of endogenous hormones.

Scientific studies have identified Dibutyltin diacetate as a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). researchgate.netnih.govfrontiersin.orgnih.gov This receptor is a master regulator of adipogenesis, the process of forming fat cells, as well as glucose homeostasis. researchgate.netnih.govfrontiersin.orgnih.gov In laboratory assays, DBTA was shown to activate PPARγ, with its activity being comparable in magnitude to that of the well-studied organotin, tributyltin chloride. nih.govfrontiersin.org This agonistic activity initiates the downstream signaling cascade that promotes the differentiation of preadipocytes into mature fat cells. researchgate.netnih.govfrontiersin.orgnih.gov

While DBTA is a known partial agonist for PPARγ, its interaction with the Retinoid X Receptor Alpha (RXRα) is less clear. researchgate.netnih.govfrontiersin.orgnih.gov PPARγ typically forms a heterodimer with RXRα to regulate gene expression. nih.govfrontiersin.org However, studies have not detected significant RXRα activation by DBTA itself. Other dibutyltin compounds, such as dibutyltin dichloride and dibutyltin dilaurate, have been shown to be partial agonists of RXRα, suggesting that the specific chemical structure of the organotin compound influences its receptor activity. researchgate.netnih.govfrontiersin.orgnih.gov

The molecular interaction between dibutyltin compounds and PPARγ has been shown to be specific. researchgate.netnih.govfrontiersin.org Research has demonstrated that the tin atom of these compounds interacts with a specific amino acid, cysteine 285 (Cys285), within the ligand-binding domain of PPARγ. The importance of this interaction is highlighted by experiments using a mutated form of the receptor where cysteine is replaced by serine (C285S). researchgate.netnih.govfrontiersin.org This single C285S mutation was found to abolish the agonistic activity of dibutyltins, confirming that the Cys285 residue is critical for the binding and subsequent activation of PPARγ by these compounds. researchgate.netnih.govfrontiersin.org

Retinoid X Receptor Alpha (RXRα) Partial Agonism

Adipogenesis Induction and Related Mechanisms

The activation of PPARγ by DBTA directly triggers the process of adipogenesis, leading to an increase in the formation of fat cells. researchgate.netnih.govfrontiersin.orgnih.gov

The induction of adipogenesis by dibutyltin compounds is confirmed by the increased expression of key adipogenic marker genes. researchgate.netnih.govfrontiersin.orgnih.gov These markers are essential for the development and function of mature adipocytes. Studies have shown that treatment with dibutyltins leads to the upregulation of Fatty Acid Binding Protein 4 (Fabp4), Adiponectin (Adipoq), and Glucose Transporter Type 4 (Glut4). researchgate.netnih.govnih.gov However, in some experiments, DBTA specifically did not cause a significant increase in Adipoq and Glut4, while still inducing adipogenesis, suggesting some variation in the effects of different dibutyltin compounds. nih.govfrontiersin.org

Table 1: Adipogenic Markers and Their Functions

| Gene Symbol | Gene Name | Function in Adipogenesis |

| Fabp4 | Fatty Acid Binding Protein 4 | Plays a role in the transport of fatty acids within the cell and is crucial for lipid accumulation. mdpi.com |

| Adipoq | Adiponectin | A hormone secreted by fat cells that helps regulate glucose levels and fatty acid breakdown. researchgate.netnih.govcore.ac.uk |

| Glut4 | Glucose Transporter Type 4 | A protein that facilitates the transport of glucose from the bloodstream into fat cells. researchgate.netnih.govcore.ac.uk |

The pro-adipogenic effects of dibutyltin compounds are fundamentally dependent on the activation of PPARγ. researchgate.netnih.govfrontiersin.orgnih.gov This has been demonstrated in studies where the adipogenic effects of dibutyltins were significantly reduced or completely blocked by the presence of a specific PPARγ antagonist, T0070907. researchgate.netnih.govnih.govnih.gov This antagonist prevents the activation of PPARγ, and its ability to inhibit dibutyltin-induced fat accumulation confirms that the adipogenic effect occurs primarily through the PPARγ signaling pathway. researchgate.netnih.govnih.govnih.gov

Adipogenic Marker Expression (Fabp4, Adipoq, Glut4)

Modulation of Inflammatory Responses

This compound's influence on inflammatory processes has been a key area of study. The compound exhibits a complex and sometimes contradictory role in modulating inflammatory pathways.

Inhibition of Proinflammatory Gene Expression (Vcam1, Dcn, Fn1, S100a8, Lgals9)

Studies on the anti-inflammatory effects of various dibutyltin compounds have yielded specific insights into the action of this compound. In a study involving 3T3-L1 adipocytes, several organotins were observed to repress the expression of genes associated with inflammatory responses, including Vcam1, Dcn, Fn1, S100a8, and Lgals9. nih.govfrontiersin.org However, this compound was a notable exception, as it did not show a repressive effect on these particular proinflammatory genes in this cell line. nih.govfrontiersin.org In contrast, other dibutyltin compounds like dibutyltin dichloride, dibutyltin dilaurate, and dibutyltin maleate demonstrated moderate inhibitory effects on these genes. nih.govfrontiersin.org

Reduction of LPS-Stimulated TNFα Expression

In studies involving RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation, various organotin compounds were tested for their ability to reduce the expression of Tumor Necrosis Factor-alpha (TNFα), a key proinflammatory cytokine. nih.govfrontiersin.org While all the tested ligands, including this compound, led to a reduction in LPS-stimulated TNFα expression, the effect of this compound was not statistically significant. nih.govfrontiersin.org In contrast, tributyltin chloride and dibutyltin dilaurate exhibited a significant reduction in TNFα expression. nih.govfrontiersin.org The anti-inflammatory effects of dibutyltins are thought to be predominantly dependent on the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govfrontiersin.org

| Cell Line | Inflammatory Stimulus | Proinflammatory Mediator | Effect of this compound | Reference |

| 3T3-L1 adipocytes | - | Vcam1, Dcn, Fn1, S100a8, Lgals9 | No repression | nih.govfrontiersin.org |

| RAW 264.7 macrophages | LPS | TNFα | Reduction (not significant) | nih.govfrontiersin.org |

Antimicrobial and Antifungal Activity

This compound has demonstrated notable antimicrobial and antifungal properties. bdmaee.net It can inhibit the growth of various microorganisms, including bacteria and fungi, which has led to its application in the preservation of materials. bdmaee.net For instance, it is used to protect artworks from microbial degradation. bdmaee.net Research has shown that organotin compounds, in general, can be effective against a range of bacterial and fungal strains. researchgate.netajol.info Some studies have highlighted the potential of dibutyltin derivatives as effective antifungal agents. nih.govajol.info Specifically, certain dibutyltin complexes have shown significant inhibitory activity against fungi. researchgate.net

Anticancer Properties

Preliminary research has pointed towards the potential anticancer properties of this compound and other organotin compounds. nih.govbdmaee.netnih.gov These compounds have been investigated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov Studies have shown that organotin(IV) derivatives can exhibit significant antiproliferative activity. nih.gov In some cases, the cytotoxic effects of dibutyltin derivatives have been found to be comparable to established anticancer drugs. For example, derivatives of this compound have shown activity against leukemia cell lines. The anticancer potential of organotin compounds is an active area of research, with studies exploring their mechanisms of action, which may involve inducing apoptosis through mitochondrial pathways. nih.gov

| Compound | Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |

| This compound derivative | MCF-7 | 5.0 | Doxorubicin | 0.5 | |

| This compound derivative | A549 | 4.2 | Cisplatin | 1.0 | |

| This compound derivative | HeLa | 3.8 | Paclitaxel | 0.8 |

Toxicological Research and Environmental Health Impacts

Systemic Toxicological Investigations

To assess the potential carcinogenicity of Dibutyltin diacetate, bioassays were conducted using Fischer 344 rats and B6C3F1 mice. nih.gov In these studies, the compound was administered in the feed to groups of 50 male and 50 female animals of each species for 78 weeks. nih.govnih.gov This was followed by a period of observation without the compound for 26 weeks for rats and 14 weeks for mice. nih.govnih.gov The time-weighted average dietary concentrations were 66.5 and 133 ppm for rats and 76 and 152 ppm for mice. nih.gov

Table 1: In Vivo Bioassay Details for this compound

| Species | Strain | Number of Animals (per group) | Duration of Administration | Observation Period |

| Rat | Fischer 344 | 50 males, 50 females | 78 weeks | 26 weeks |

| Mouse | B6C3F1 | 50 males, 50 females | 78 weeks | 14 weeks |

In the same bioassays, researchers observed significant positive associations between the administered concentrations of this compound and mortality in male rats and female mice. nih.govnih.gov Conversely, there were no significant positive associations between the administered concentrations and mortality in female rats or male mice. nih.gov Despite the increased mortality in some groups, an adequate number of animals in all groups survived long enough to be at risk for late-developing tumors. nih.gov The observed depression in mean body weight in male mice and the accelerated mortality in male rats and female mice suggest that the administered concentrations were close to the maximum tolerated levels for these animals. nih.gov

Chronic oral studies involving this compound did not reveal any significant histopathological changes in the endocrine glands of rats and mice. cdc.gov Even with doses up to 6.7 mg/kg/day for rats and 19.8 mg/kg/day for mice administered for 78 weeks, no notable alterations were observed in endocrine tissues. cdc.gov

Mortality and Dose-Response Relationships

Immunotoxicological Mechanisms

Organotin compounds, including this compound, are recognized for their immunotoxic effects. nih.gov These effects are primarily characterized by thymic atrophy, which results from the suppression of immature thymocyte proliferation and the induction of apoptosis (programmed cell death) in mature thymocytes. nih.gov The proposed mechanisms for this immunotoxicity involve the suppression of DNA and protein synthesis, the induction of genes related to apoptosis, and the disruption of intracellular calcium regulation. nih.gov This disruption can lead to the uncontrolled production of reactive oxygen species and the subsequent cascade of events leading to apoptosis. The suppression of immature thymocyte proliferation ultimately leads to a reduction in T-cell-mediated immune responses.

Reproductive and Developmental Toxicity

The potential for this compound to cause reproductive and developmental harm has also been investigated. Studies have shown that dibutyltin compounds can have adverse effects on fetal development.

Research on a related compound, dibutyltin dichloride (DBTCl), has provided insights into the placental transfer and embryonic effects of dibutyltin compounds. nih.gov Following oral administration to pregnant rats, tin was detected in the embryo, allantois, yolk sac, ectoplacental cone, and the surrounding decidual mass. nih.gov This indicates that the compound can cross the placental barrier and reach the developing embryo. nih.gov The presence of the compound in the embryonic environment is significant, as it was found that the embryo during specific developmental stages is particularly sensitive to apoptosis induced by DBTCl. nih.gov This direct effect on the embryo is believed to contribute to malformations and fetal resorption. nih.gov Furthermore, exposure to DBTCl led to developmental delays and hypoplasia in the fetal parts of the placenta, contributing to intrauterine growth retardation. nih.gov

Placental Transfer and Embryonic Detection

Environmental Fate and Degradation Pathways

The environmental fate of this compound is a significant concern due to the persistence and toxicity of organotin compounds. ontosight.ai Generally, organotins released into the environment are not stable and their degradation is influenced by photochemical and biochemical processes. newtopchem.com While some data suggests degradation can take from a few days to several weeks, other assessments assume a default half-life of 150 days for risk assessment modeling, with measured half-lives for dialkyltins in soil being around 120-150 days. google.comnewtopchem.com

This compound is sensitive to moisture and is susceptible to hydrolysis. chemicalbook.comnoaa.gov It is known to form a white precipitate upon contact with water, in which it is insoluble. google.comeuropa.euresearchgate.net While some sources describe it as not susceptible to hydrolysis, others note that it hydrolyzes when exposed to air or in alkaline solutions at ambient temperatures. ontosight.aigelest.com When heated to decomposition, it is reported to emit acrid smoke and irritating fumes, with hazardous decomposition products including carbon monoxide, carbon dioxide, and metal oxides. noaa.govresearchgate.net The hydrolysis of related dibutyltin compounds like dibutyltin maleate and dibutyltin dilaurate has been shown to be rapid under simulated gastric conditions.

This compound is soluble in a variety of organic solvents, including ethanol, acetone, toluene, benzene, and ethyl acetate. chemicalland21.comontosight.ainewtopchem.com Its stability, however, is influenced by the chemical environment. The compound is generally stable under normal laboratory conditions but is incompatible with strong oxidizing agents, acids, and bases. noaa.govgoogle.comeuropa.eu While soluble in ethanol, its use as a catalyst in the presence of water and ethanol has been studied, indicating that hydrolysis can occur in such systems. In application, its stability in aqueous media is considered reduced, which can lead to hydrolytic precipitations.

This compound is described as having a slight, characteristic odor of acetic acid. google.comchemicalbook.com This suggests the release of acetic acid, which is a logical byproduct of the hydrolysis of the acetate ester linkages. blueskychemical.comgelest.com In the synthesis of the compound from dibutyltin oxide and glacial acetic acid, excess acetic acid is a low-boiling-point substance that is removed during purification. gelest.com Research on the hydrolysis of related compounds confirms that acetic acid is formed as a by-product. blueskychemical.com The metabolic pathway of this compound involves monooxygenase or nonenzymatic cleavage to produce various butyltin derivatives. researchgate.net

A primary route for the environmental entry of dibutyltin compounds is through their use as heat stabilizers in polyvinyl chloride (PVC) products, particularly water pipes. ontosight.ai Studies have confirmed that dibutyltin (DBT) leaches from PVC pipe material into water. google.com The rate of leaching can be influenced by several factors. Research has shown that aqueous DBT concentrations can vary depending on the specific PVC pipe formulation. google.com

Environmental conditions play a crucial role in the leaching process. An increase in water pH from 6 to 8 was found to increase DBT concentrations by up to 100%. google.com The presence of chlorine as a disinfectant also increased the amount of leached DBT by up to 25%, whereas chloramine had a negligible impact. google.com These findings are significant as treated drinking water often has a pH in the range of 7-8 and contains a chlorine residual. google.com The concentration of leached organotins from PVC pipes tends to decline over days to weeks with continuous water flow.

Table 2: Factors Influencing Dibutyltin (DBT) Leaching from PVC Pipes

| Factor | Influence on DBT Leaching | Source |

| pH | Increasing pH from 6 to 8 increased DBT concentration by up to 100%. | google.com, |

| Disinfectant | Presence of chlorine increased residual DBT by up to 25%; chloramine had a negligible impact. | google.com, |

| Particle Size | A greater impact on leaching was observed for smaller PVC particles (45-125 μm) vs. larger particles (300-500 μm). | google.com |

| PVC Formulation | Aqueous DBT concentration varied among different types of PVC pipes, suggesting formulation-dependent leaching. | google.com, |

| Exposure Time | Leaching rates decrease with continuous exposure to water over time. |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the molecular structure of dibutyltin diacetate. Techniques such as UV-Vis, FT-IR, and NMR spectroscopy are routinely employed to confirm the identity and investigate the bonding characteristics of the compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule. For this compound, this technique can provide information about the chromophores present, which are typically the carbonyl groups of the acetate ligands. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. While detailed UV-Vis spectral data for this compound is not extensively reported in readily available literature, it is a standard method used in conjunction with other techniques for the comprehensive characterization of organotin compounds. researchgate.net The kinetics of reactions involving this compound, such as the formation of urethane, can be monitored by observing changes in the UV absorbance at specific wavelengths, for instance, at 281.6 nm for the reaction of phenyl isocyanate with methanol. researchgate.net

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. acs.orgnih.gov A key aspect of the FT-IR analysis of this compound is the position of the carboxylate (COO) stretching frequencies. These frequencies are sensitive to the coordination mode of the acetate groups to the tin atom.

In a combined spectroscopic and theoretical study, the experimental IR spectra of this compound diluted in carbon tetrachloride and supercritical CO2 indicated that the molecule adopts an asymmetrically chelated conformation. researchgate.netacs.orgnih.gov This means that the two oxygen atoms of each acetate group interact with the tin atom, but with different bond lengths. This structural feature is a result of the Sn...O interactions. researchgate.netacs.orgnih.gov

The main peaks in the IR spectrum of this compound have been attributed through these combined experimental and computational studies. researchgate.netacs.orgnih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1730 | C=O stretching (asymmetric) of acetate | researchgate.netacs.orgnih.gov |

| ~1410 | C-O stretching (symmetric) of acetate | researchgate.netacs.orgnih.gov |

| ~670 | Sn-C stretching | researchgate.netacs.orgnih.gov |

| ~600 | Sn-O stretching | researchgate.netacs.orgnih.gov |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the solvent used.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy each provide unique and complementary information. researchgate.net

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum will show signals corresponding to the protons of the butyl groups and the methyl protons of the acetate groups. The integration of these signals can confirm the ratio of butyl to acetate groups. In a study of the end-capping of a dihydroxy polydimethylsiloxane with phenyl isocyanate catalyzed by this compound, ¹H NMR was used to follow the reaction progress. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the different carbon atoms in the butyl chains and the acetate groups. A solution ¹³C NMR study investigated the interaction between this compound and various donor ligands. ukm.my

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is particularly informative for organotin compounds as it directly probes the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For this compound, the ¹¹⁹Sn NMR chemical shift can indicate whether the acetate groups are acting as monodentate or bidentate ligands. Studies have shown that in chloroform solution, this compound can exist as different oligomeric species, which is reflected in the ¹¹⁹Sn NMR spectrum. researchgate.net For instance, ¹¹⁹Sn NMR chemical shifts for a related system were observed at -59.2 and -66.6 ppm. mpg.de

Table 2: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~0.9 | t | -CH₃ (butyl) | researchgate.net |

| ¹H | ~1.3-1.7 | m | -CH₂-CH₂- (butyl) | researchgate.net |

| ¹H | ~2.1 | s | -C(O)CH₃ (acetate) | researchgate.net |

| ¹³C | ~13.7 | -CH₃ (butyl) | chemicalbook.com | |

| ¹³C | ~26-28 | -CH₂-CH₂- (butyl) | chemicalbook.com | |

| ¹³C | ~23 | -C(O)CH₃ (acetate) | chemicalbook.com | |

| ¹³C | ~180 | C=O (acetate) | chemicalbook.com | |

| ¹¹⁹Sn | Varies | Sn | researchgate.netmpg.de |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Chromatographic Methods for Detection and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. For the analysis of organotin compounds like this compound, a derivatization step is typically required to increase their volatility. nih.govgov.bc.ca This often involves ethylation with sodium tetraethylborate. nih.govresearchgate.net

The sample is first extracted, often using a solvent like n-hexane in an acetate buffer. nih.gov After derivatization, the resulting volatile organotin species are separated on a GC column and subsequently detected by a mass spectrometer. nih.gov The mass spectrometer provides information on the mass-to-charge ratio of the fragmented ions, allowing for definitive identification. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for specific organotin compounds. nih.gov The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound, with a top peak at m/z 179. nih.gov

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry have become increasingly important in understanding the structure, properties, and reactivity of this compound. bocsci.comallhdi.com Density Functional Theory (DFT) is a common computational method used to simulate the structure and vibrational spectra of the molecule. researchgate.netacs.orgnih.gov

These theoretical calculations have been instrumental in interpreting experimental data. For example, DFT calculations have shown that the lowest energy conformer of this compound has an asymmetrically chelated structure with C₂ᵥ symmetry due to Sn...O interactions. researchgate.netacs.orgnih.gov This theoretical insight was crucial for the accurate assignment of the peaks in the experimental FT-IR spectrum. researchgate.netacs.orgnih.gov Computational studies also play a role in understanding the catalytic mechanisms of organotin compounds in reactions like polyurethane formation. allhdi.com

Density Functional Theory (DFT) for Structure and Vibrational Spectra

Density Functional Theory (DFT) has been utilized to simulate the structure and vibrational spectra of the this compound molecule. nih.govacs.orgtypeset.io These theoretical calculations have been instrumental in understanding the molecule's geometry and interpreting experimental spectroscopic data. nih.gov Research combining vibrational spectroscopic measurements with molecular modeling has been conducted on organotin catalysts like this compound. nih.govacs.org

DFT calculations have demonstrated that several conformers of this compound can be optimized, with the lowest energy conformers having two terminal oxygen atoms directed towards the central tin atom. researchgate.net The simulations have been crucial in providing a new attribution for the primary peaks observed in the infrared (IR) spectra of the catalyst. nih.govacs.orgresearchgate.net

Experimental IR spectra of this compound diluted in solvents such as carbon tetrachloride and supercritical CO2 have confirmed that the molecule adopts an asymmetrically chelated conformation in solution. nih.govacs.orgresearchgate.net

Conformational Analysis and Sn…O Interactions

A significant finding from DFT simulations is the crucial role of intramolecular interactions between the tin atom and oxygen atoms (Sn…O interactions) in determining the conformational preference of this compound. nih.govacs.org These interactions lead to the formation of an asymmetrically chelated structure for the acetate groups, which corresponds to the lowest energy conformer. nih.govacs.orgresearchgate.net This conformer exhibits C2v symmetry. nih.govacs.org

The presence of these intramolecular Sn…O interactions results in a more stable, folded conformation of the molecule. This has been a key aspect of the conformational analysis of this compound, as confirmed by both theoretical modeling and experimental spectroscopic data. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Development of Green Chemistry Alternatives

The toxicity associated with organotin catalysts has driven significant research into more environmentally benign alternatives. ontosight.aiborchers.com The goal is to identify compounds that match the catalytic efficiency of DBTA without its adverse health and environmental profiles. This research is a cornerstone of the shift towards greener industrial chemistry.

Several classes of compounds have emerged as potential replacements for organotin catalysts. borchers.com These alternatives are being explored for applications in polyurethanes, sealants, and adhesives. ontosight.ai

Promising Alternatives to Organotin Catalysts:

| Catalyst Class | Specific Examples | Key Advantages & Research Findings |

|---|---|---|

| Metal Carboxylates | Bismuth Neodecanoate, Bismuth Octoates | Bismuth neodecanoate is an effective, non-toxic catalyst for curing certain anti-fouling coatings. spglobal.com The catalytic activity of bismuth carboxylates can be significantly enhanced by adding lithium carboxylates. rsc.org |

| Metal Acetylacetonates | Zirconium(IV) Acetylacetonate, Zinc(II) Acetylacetonate, Iron(III) Acetylacetonate | These compounds are presented as effective alternatives that can increase throughput in existing reactor systems without an induction time. sacheminc.com Zinc-based catalysts are particularly attractive due to their role in human metabolism. researchgate.net |

| Other Metal Compounds | Titanium or Zirconium-based catalysts | These are noted as viable alternatives for polyurethane production. borchers.comtescoplc.com |

| Alkoxide/Oxime Systems | Tin-free catalysts based on new ligands | These systems have shown high efficiency and good stability, offering a pathway to new tin-free catalysts for adhesives and sealants. ontosight.ai |

The development of these alternatives is critical for industries aiming to comply with increasing regulatory scrutiny on organotin compounds and to produce more sustainable products. borchers.comsacheminc.com

Optimization of Catalytic Systems for Reduced Environmental Impact

Parallel to the search for alternatives, research is underway to optimize the use of existing organotin catalysts like DBTA to mitigate their environmental footprint. The primary concern is the leaching of these compounds from consumer and industrial products, such as PVC plastics and marine paints, into the environment. chromatographyonline.comresearchgate.netnih.gov Organotins are known to persist in aquatic sediments, posing a long-term risk to marine life. chromatographyonline.comospar.org

Strategies for reducing environmental impact include:

Improving Formulation Stability: Developing polymer and coating formulations that more securely bind the catalyst within the material matrix, thereby reducing its potential to leach into the environment.

Microencapsulation: A novel approach involves encapsulating the catalyst in microcapsules. For instance, research on Dibutyltin dilaurate (DBTDL) has shown that it can be encapsulated within poly(urea–formaldehyde) shells. usc.edu This method, potentially applicable to DBTA, allows for the controlled release of the catalyst upon heating, which could reduce worker exposure and environmental release during manufacturing and use. usc.edu

Reducing Catalyst Loading: Investigating more efficient catalytic systems that require lower concentrations of the organotin compound to achieve the desired effect, thus decreasing the total amount of tin used.

These optimization efforts aim to bridge the gap between the high performance of organotin catalysts and the need for greater environmental protection.

In Vitro Systems for Toxicological Mechanism Elucidation